4-Butyloctyl phenylacetate
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Overview
Description
4-Butyloctyl phenylacetate is an organic compound with the molecular formula C20H32O2 It is an ester formed from phenylacetic acid and 4-butyloctanol
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyloctyl phenylacetate can be synthesized through the esterification reaction between phenylacetic acid and 4-butyloctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Butyloctyl phenylacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylacetic acid and 4-butyloctanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Phenylacetic acid and 4-butyloctanol.
Reduction: Phenylmethanol and 4-butyloctanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
4-Butyloctyl phenylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butyloctyl phenylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenylacetic acid and 4-butyloctanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isobutyl phenylacetate: Similar ester with a different alkyl group.
Butyl phenylacetate: Another ester with a different alkyl group.
Ethyl phenylacetate: Ester with a shorter alkyl chain.
Uniqueness
4-Butyloctyl phenylacetate is unique due to its specific alkyl chain length and structure, which can influence its chemical properties and potential applications. The presence of the 4-butyloctyl group may impart distinct physical and chemical characteristics compared to other similar esters, making it suitable for specific uses in various fields.
Properties
CAS No. |
5421-37-4 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-butyloctyl 2-phenylacetate |
InChI |
InChI=1S/C20H32O2/c1-3-5-11-18(12-6-4-2)15-10-16-22-20(21)17-19-13-8-7-9-14-19/h7-9,13-14,18H,3-6,10-12,15-17H2,1-2H3 |
InChI Key |
ITYLRXZMXHVAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)CCCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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